molecular formula C9H6ClN3OS B2705406 2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide CAS No. 742094-70-8

2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide

Cat. No. B2705406
CAS RN: 742094-70-8
M. Wt: 239.68
InChI Key: YJFWQWAWGIMLCU-UHFFFAOYSA-N
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Description

“2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide” is a chemical compound with the CAS Number: 742094-70-8 . It has a molecular weight of 239.68 and its IUPAC name is 2-chloro-N-(3,5-dicyano-4-methyl-2-thienyl)acetamide . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs reveal their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing good light harvesting efficiency and free energy of electron injection suitable for photovoltaic applications. The compounds also exhibit nonlinear optical (NLO) activity, indicating their use in photonic and optoelectronic devices (Mary et al., 2020).

Therapeutic Efficacy

Anilidoquinoline derivatives, structurally related to the compound , have shown significant antiviral and antiapoptotic effects in vitro and in vivo, suggesting potential therapeutic applications in treating viral infections such as Japanese encephalitis (Ghosh et al., 2008).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely, as well as what to do in case of exposure .

properties

IUPAC Name

2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3OS/c1-5-6(3-11)9(13-8(14)2-10)15-7(5)4-12/h2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFWQWAWGIMLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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